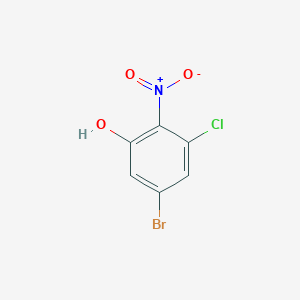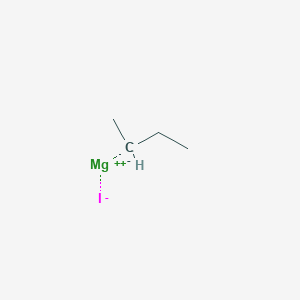
N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Overview
Description
“N-(1-Hydroxy-2-methylpropan-2-yl)formamide” is a compound with the CAS Number: 682-85-9 and a molecular weight of 117.15 . It is available in either a solid or liquid form .
Molecular Structure Analysis
The InChI Code for “N-(1-Hydroxy-2-methylpropan-2-yl)formamide” is 1S/C5H11NO2/c1-5(2,3-7)6-4-8/h4,7H,3H2,1-2H3,(H,6,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(1-Hydroxy-2-methylpropan-2-yl)formamide” has a molecular weight of 117.15 . It is stored at temperatures between 2-8°C and is available in either a solid or liquid form .Scientific Research Applications
Antibacterial Properties
N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide and its derivatives have been studied for their antibacterial activity. For instance, novel pleuromutilin derivatives possessing thioether moiety synthesized via acylation reaction showed significant in vitro antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli (Shang et al., 2013). Furthermore, alkyl derivatives of 3-methoxybenzamide have been identified as potent antistaphylococcal compounds with improved pharmaceutical properties (Haydon et al., 2010).
Chemical Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds related to this compound for various applications. For instance, Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides have been realized via C-H activation, showcasing innovative approaches in chemical synthesis (Xu et al., 2018). Additionally, the synthesis and antimicrobial screening of thiazole ring-incorporating derivatives have been conducted, suggesting their potential in treating microbial diseases (Desai et al., 2013).
Potential in Pharmacology
Compounds related to this compound have shown potential in pharmacology. For example, substituted benzamides have been assessed as bactericidal agents against methicillin-resistant Staphylococcus aureus, revealing their potential as pharmaceutical agents (Zadrazilova et al., 2015). Additionally, novel iodotyramides with para-substituted benzoic acids have been synthesized and screened against various protozoan parasites, highlighting their anti-parasite activity (Restrepo et al., 2018).
Agricultural Applications
In agriculture, compounds like demethoxyisoxaben, a metabolite of isoxaben related to this compound, have been studied in winter wheat crops for herbicide metabolism (Rouchaud et al., 1993).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed to understand intermolecular interactions. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Safety and Hazards
The safety information for “N-(1-Hydroxy-2-methylpropan-2-yl)formamide” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statement is H319 , which means it causes serious eye irritation. Precautionary statements include P305+P351+P338 , which advise to rinse cautiously with water for several minutes in case of eye contact .
Mechanism of Action
Target of Action
A structurally similar compound, n-(2-hydroxy-1,1-dimethylethyl)-1-methyl-3-(1h-pyrrolo[2,3-b]pyridin-2-yl)-1h-indole-5-carboxamide, is known to target the tyrosine-protein kinase syk in humans . The role of SYK is crucial in the signal transduction pathways leading to the activation of immune cells .
Mode of Action
Based on the target of the similar compound mentioned above, it can be hypothesized that this compound might interact with its target protein and modulate its activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Considering the potential target, it might influence the pathways related to immune response regulation .
Result of Action
Given the potential target, it might have implications in modulating immune responses .
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-5-4-6-10(7-9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCNLSZAGQERCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522064 | |
| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78265-39-1 | |
| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)



![(R)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6304985.png)



